2-[(2,4-dinitrophenyl)sulfanyl]-N-(3-methylphenyl)acetamide
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Overview
Description
2-[(2,4-Dinitrophenyl)sulfanyl]-N~1~-(3-methylphenyl)acetamide is an organic compound with a complex structure that includes a dinitrophenyl group, a sulfanyl linkage, and a methylphenyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-dinitrophenyl)sulfanyl]-N~1~-(3-methylphenyl)acetamide typically involves the reaction of 2,4-dinitrophenylsulfanyl chloride with N1-(3-methylphenyl)acetamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-Dinitrophenyl)sulfanyl]-N~1~-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amino groups under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid are common.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2,4-Dinitrophenyl)sulfanyl]-N~1~-(3-methylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-[(2,4-dinitrophenyl)sulfanyl]-N~1~-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound’s sulfanyl and nitro groups can interact with enzymes and proteins, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,4-Dinitrophenyl)sulfonyl]-N-(2-(trifluoromethyl)sulfanyl)phenylacetamide
- 2-[(2,4-Dinitrophenyl)sulfanyl]-N-(2-fluorophenyl)acetamide
- 2-[(2,4-Dinitrophenyl)sulfanyl]-N,N-diethylacetamide
Uniqueness
2-[(2,4-Dinitrophenyl)sulfanyl]-N~1~-(3-methylphenyl)acetamide is unique due to the presence of both a dinitrophenyl group and a methylphenyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C15H13N3O5S |
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Molecular Weight |
347.3 g/mol |
IUPAC Name |
2-(2,4-dinitrophenyl)sulfanyl-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C15H13N3O5S/c1-10-3-2-4-11(7-10)16-15(19)9-24-14-6-5-12(17(20)21)8-13(14)18(22)23/h2-8H,9H2,1H3,(H,16,19) |
InChI Key |
POWWOWZZILGBEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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